

Application Notes and Protocols for BODIPY-FL Maleimide Conjugation to Peptides

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Compound of Interest

Compound Name: BODIPY-FL

Cat. No.: B1667355

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Introduction

BODIPY-FL (BODIPY™ FL N-(2-Aminoethyl)maleimide) is a bright, photostable, and environmentally insensitive green-fluorescent dye that is ideal for labeling peptides.[1] Its maleimide functional group reacts specifically with free sulfhydryl groups, such as those on cysteine residues, to form a stable thioether bond. This site-specific labeling is advantageous for preserving the biological activity of the peptide.[2] These application notes provide detailed protocols for the conjugation of **BODIPY-FL** maleimide to cysteine-containing peptides, as well as methods for purification, characterization, and application in cellular imaging.

Properties of BODIPY-FL

BODIPY dyes are known for their exceptional photophysical properties, which include high molar extinction coefficients, high fluorescence quantum yields, and sharp emission spectra.[1] Unlike fluorescein, **BODIPY-FL**'s fluorescence is not significantly affected by changes in pH or solvent polarity, making it a robust choice for a variety of biological applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the conjugation of **BODIPY-FL** maleimide to peptides, compiled from various studies.

Table 1: Photophysical Properties of **BODIPY-FL** and its Peptide Conjugates

Property	BODIPY-FL	BODIPY-FL-Peptide Conjugate	Reference
Excitation Maximum (λ_{ex})	~503-505 nm	~503-505 nm	[1] [3]
Emission Maximum (λ_{em})	~511-512 nm	~511-512 nm	[1] [3]
Molar Extinction Coefficient (ϵ)	~80,000 M ⁻¹ cm ⁻¹	Varies with peptide	[1]
Fluorescence Quantum Yield (Φ_f)	>0.9 (in non-polar environments)	Varies with peptide and environment	[1]

Table 2: Typical Reaction Parameters and Outcomes for **BODIPY-FL** Maleimide-Peptide Conjugation

Parameter	Recommended Value/Range	Notes	Reference
pH	7.0-7.5	Maintains thiol reactivity and maleimide stability.	[4] [5]
Temperature	4°C to Room Temperature	Overnight at 4°C or 1-2 hours at room temperature.	[4] [5]
Molar Ratio (Dye:Peptide)	10:1 to 20:1	Should be optimized for each specific peptide.	[4]
Solvent	Aqueous buffer (PBS, Tris, HEPES) with organic co-solvent (DMSO or DMF)	Co-solvent is necessary for dissolving the dye.	[5]
Conjugation Yield	50-80%	Highly dependent on the peptide sequence and reaction conditions.	[6]

Experimental Protocols

Protocol 1: Conjugation of BODIPY-FL Maleimide to a Cysteine-Containing Peptide

This protocol outlines the steps for labeling a peptide containing a free cysteine residue with **BODIPY-FL** maleimide.

Materials:

- Cysteine-containing peptide
- **BODIPY-FL** maleimide

- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Phosphate Buffer Saline (PBS) with 1 mM EDTA, pH 7.2-7.5, degassed.
- (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.
- Nitrogen or Argon gas
- Reaction vials

Procedure:

- Peptide Preparation:
 - Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
 - If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
- Dye Preparation:
 - Prepare a 10 mM stock solution of **BODIPY-FL** maleimide in anhydrous DMF or DMSO. This should be done immediately before use.
- Conjugation Reaction:
 - Add the **BODIPY-FL** maleimide stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the dye.
 - Gently mix the reaction and flush the vial with nitrogen or argon gas before sealing.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):

- The reaction can be stopped by adding a small molecule thiol such as β -mercaptoethanol or dithiothreitol (DTT) to quench any unreacted maleimide.

Protocol 2: Purification of BODIPY-FL Labeled Peptide by HPLC

Purification of the labeled peptide is crucial to remove unreacted dye and unlabeled peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

Materials:

- RP-HPLC system with a UV-Vis detector
- C18 column
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation:
 - Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).
 - Centrifuge the sample to remove any precipitated material.
- HPLC Separation:
 - Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
 - Inject the sample onto the column.
 - Elute the labeled peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

- Monitor the elution profile at two wavelengths: one for the peptide bond (e.g., 220 nm) and one for the **BODIPY-FL** dye (e.g., 505 nm).[7]
- Fraction Collection and Analysis:
 - Collect fractions corresponding to the major peak that absorbs at both wavelengths.
 - Confirm the identity and purity of the collected fractions by mass spectrometry.
- Lyophilization:
 - Combine the pure fractions and lyophilize to obtain the purified **BODIPY-FL** labeled peptide as a powder.

Protocol 3: Characterization of the **BODIPY-FL** Labeled Peptide

Mass Spectrometry:

- Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the labeled peptide. The expected mass will be the mass of the peptide plus the mass of the reacted **BODIPY-FL** maleimide.

UV-Vis Spectroscopy:

- Measure the absorbance of the purified conjugate to determine the degree of labeling (DOL). The absorbance of the **BODIPY-FL** dye at ~505 nm and the peptide at 280 nm (if it contains Trp or Tyr) can be used for this calculation.

Protocol 4: Cellular Imaging with **BODIPY-FL** Labeled Peptides

This protocol provides a general guideline for using a **BODIPY-FL** labeled peptide to visualize its interaction with live cells. This example focuses on a peptide targeting the Epidermal Growth Factor Receptor (EGFR).

Materials:

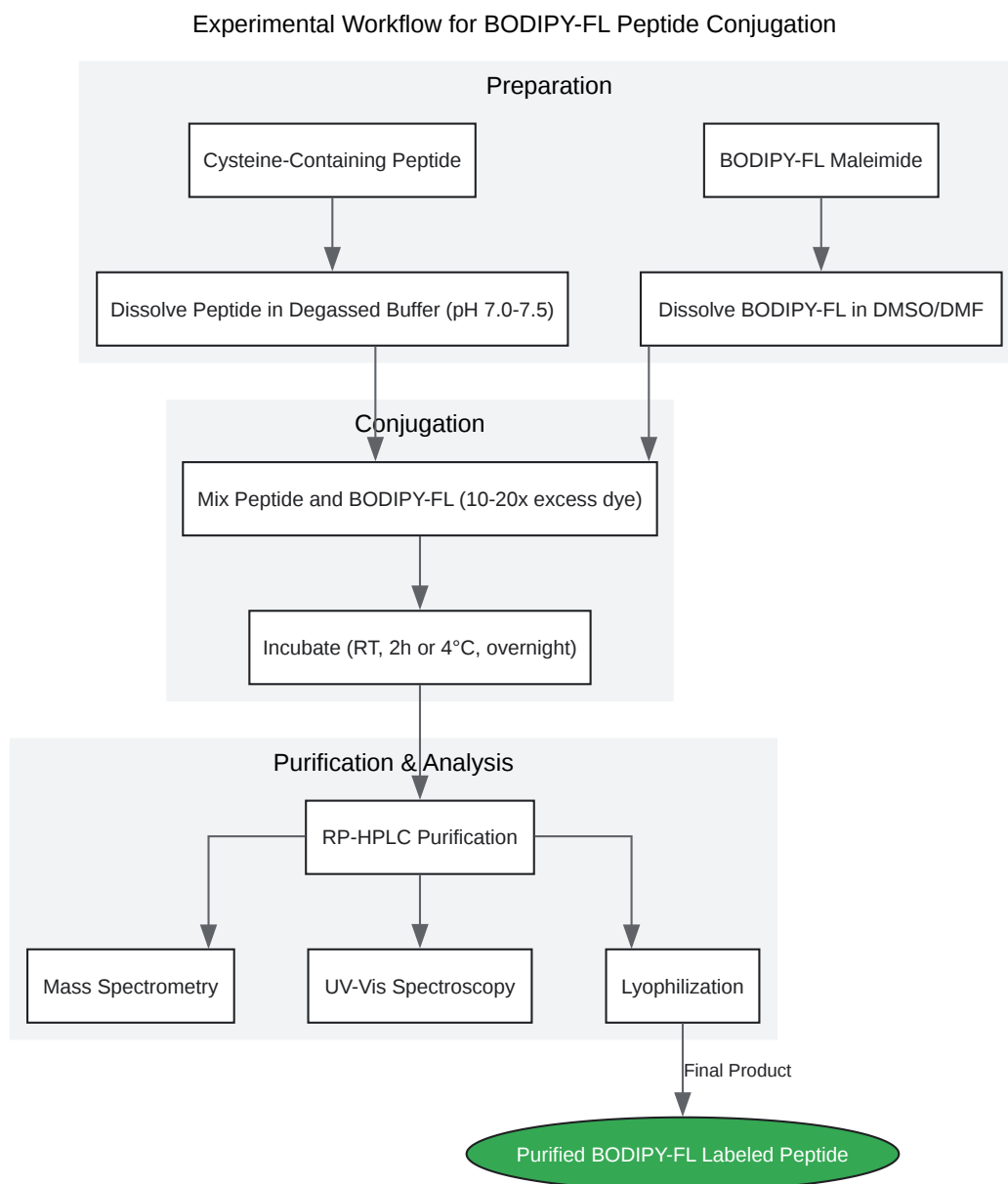
- Cells expressing the target of interest (e.g., A431 cells for high EGFR expression)
- Purified **BODIPY-FL** labeled peptide
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Confocal microscope

Procedure:

- Cell Culture:
 - Plate the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
- Labeling:
 - Prepare a working solution of the **BODIPY-FL** labeled peptide in cell culture medium at the desired final concentration (e.g., 1-10 μ M).
 - Remove the old medium from the cells and wash once with PBS.
 - Add the peptide-containing medium to the cells.
- Incubation:
 - Incubate the cells with the labeled peptide for a specific time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
- Washing:
 - Remove the labeling medium and wash the cells two to three times with PBS to remove any unbound peptide.
- Imaging:

- Add fresh culture medium or PBS to the cells.
- Visualize the cells using a confocal microscope with the appropriate laser excitation (e.g., 488 nm) and emission filters for **BODIPY-FL** (e.g., 500-550 nm).

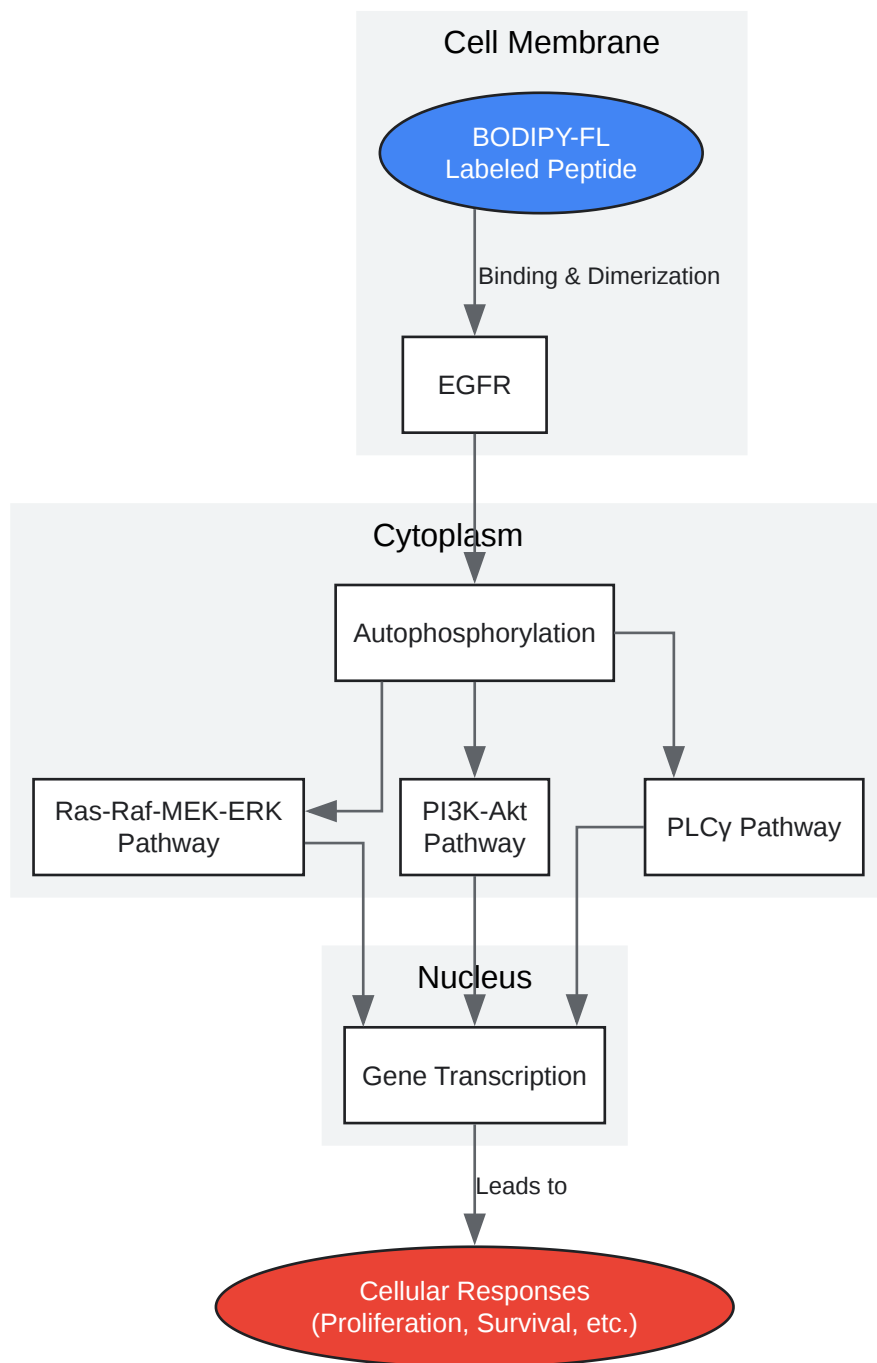
Visualizations



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Caption: Workflow for **BODIPY-FL** maleimide peptide conjugation.

Simplified EGFR Signaling Pathway

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Caption: Simplified EGFR signaling pathway.

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